molecular formula C16H15N3 B1215162 Epinastine CAS No. 80012-43-7

Epinastine

Número de catálogo B1215162
Número CAS: 80012-43-7
Peso molecular: 249.31 g/mol
Clave InChI: WHWZLSFABNNENI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Molecular Structure Analysis : Epinastine is a tetracyclic compound, specifically 3-amino-9, 13b-dihydro-1H-dibenz(c,f)imidazo(1,5a)azepine hydrochloride. It exhibits high affinity for insect neuronal octopamine and vertebrate histamine H1 receptors (Roeder, Degen, & Gewecke, 1998).

Synthesis Analysis

  • Synthesis Process : A facile synthesis route for Epinastine HCl involves the treatment of 6-(chloromethyl)-11H-dibenzo[b,e]azepine with cyanamide, yielding dehydroepinastine, which is then reduced to form Epinastine HCl. This method is notable for its high yield and avoidance of hazardous chemicals (Park, Kang, Yun, Lee, & Nam, 2020).

Chemical Reactions and Properties

  • Binding Properties : Epinastine exhibits specific binding properties with human serum albumin (HSA), indicating a single class of binding site for the drug in the protein. This interaction induces conformational changes in HSA (Ariga, Naik, Chimatadar, & Nandibewoor, 2017).
  • Receptor Interactions : It binds to various receptors including histamine H1, 5-hydroxytryptamine (5-HT) receptors, and has been noted for its ability to modulate cholinergic contraction in airways (Dupont et al., 1999).

Physical Properties Analysis

  • Physicochemical Parameters : Epinastine's physicochemical parameters like its pKa value and partition coefficient suggest that it does not easily cross the blood-brain barrier, which explains the absence of central nervous system side effects in pharmacological and clinical studies (Walther, Daniel, Bechtel, & Brandt, 1990).

Chemical Properties Analysis

  • Metabolic Properties : In human liver microsomes, Epinastine shows poor metabolism compared to other antiallergic drugs like terfenadine. It is primarily metabolized by cytochrome P450 isoforms CYP3A4 and 2D6 (Kishimoto, Hiroi, Sakai, Funae, & Igarashi, 1997).

Aplicaciones Científicas De Investigación

1. Pharmacokinetic Comparison of Epinastine

  • Summary of Application: This study aimed to develop two new methods, HPLC-UV and UPLC-MS/MS, for quantifying epinastine in human plasma and to compare pharmacokinetic (PK) parameters obtained using them .
  • Methods of Application: Epinastine hydrochloride tablets of 20 mg were orally administered to humans, and the subsequently collected plasma samples were analyzed by two newly developed assays (HPLC-UV and UPLC-MS/MS), which are most commonly used for quantification in biological samples .
  • Results: The study confirmed that different dose and usage settings might be possible based on PK parameters calculated using other analyses .

2. Population Pharmacokinetics of Epinastine

  • Summary of Application: The objective of this research was to develop a population pharmacokinetic (PPK) model for epinastine, a histamine H1 receptor antagonist, in adults and children and to obtain pharmacokinetic information to support dosing recommendations in children .
  • Methods of Application: A total of 1510 plasma samples were collected from 62 healthy adult volunteers and 62 paediatric atopic dermatitis patients. The data were analysed using the NONMEM program according to a two-compartment model with first-order absorption .
  • Results: The model shows that, if dosage is adjusted based on the body weight, the epinastine exposure in paediatric patients is similar to that in adults .

3. Epinastine Hydrochloride-Releasing Contact Lenses

  • Summary of Application: This study developed epinastine hydrochloride-releasing daily soft contact lenses for the treatment of allergic conjunctivitis .
  • Methods of Application: The in vitro and in vivo performance of these contact lenses was examined .
  • Results: The results of this study are not provided in the search results .

Direcciones Futuras

Future studies might focus on the development of clinically advantageous H1 antihistamines with the aid of molecular techniques . The pharmacokinetics of epinastine and its metabolite, 9,13b-dehydroepinastine, in humans after oral administration of 20 mg epinastine hydrochloride tablets could also be a potential area of study .

Propiedades

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWZLSFABNNENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108929-04-0 (hydrochloride)
Record name Epinastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048371
Record name Epinastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epinastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.63e-01 g/L
Record name Epinastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response.
Record name Epinastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Epinastine

CAS RN

80012-43-7
Record name Epinastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80012-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epinastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epinastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,13b-Dihydro-1H-dibenz(c,f)imidazo(1,5a)azepin-3-amin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPINASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13WX941EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Epinastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205-208 °C, 205 - 208 °C
Record name Epinastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epinastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

adding a base selected from the group consisting of N,N-dibenzylamine, N,N-dibutylamine, diethanolamine, diisopropylamine, N-ethylbenzylamine, sarcosin-Na salt and N-methylbenzylamine to the reaction mixture, to produce 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sarcosin Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinastine
Reactant of Route 2
Epinastine
Reactant of Route 3
Epinastine
Reactant of Route 4
Epinastine
Reactant of Route 5
Epinastine
Reactant of Route 6
Epinastine

Citations

For This Compound
3,140
Citations
T Roeder, J Degen, M Gewecke - European journal of pharmacology, 1998 - Elsevier
… In the current study, we characterise epinastine, an antagonist that shares a very high … within the insect nervous system, we used epinastine to antagonise the action of endogenous …
Number of citations: 106 www.sciencedirect.com
JA Grant, L Danielson, JP Rihoux, C DeVos - Allergy, 1999 - Wiley Online Library
… The rapid onset of action of epinastine found in this study is clearly superior to other available drugs. This finding would predict that epinastine will achieve rapid relief of allergic …
Number of citations: 166 onlinelibrary.wiley.com
S Pradhan, K Abhishek, F Mah - Expert opinion on drug metabolism …, 2009 - Taylor & Francis
Background: Epinastine is a topical ophthalmic antihistamine and a mast cell stabilizer indicated for treatment of symptoms associated with allergic conjunctivitis. Objective: The …
Number of citations: 16 www.tandfonline.com
M Borazan, A Karalezli, YA Akova… - Acta …, 2009 - Wiley Online Library
… Epinastine is well tolerated by patients. In the present study, epinastine was more effective than placebo in reducing the ocular signs and symptoms of SAC, and was similar in efficacy …
Number of citations: 61 onlinelibrary.wiley.com
T Shioya, M Satake, M Kagaya, M Sano… - …, 2004 - thieme-connect.com
… We report herein that epinastine reduces prolonged cough and improves the capsaicin cough threshold, suggesting that epinastine is effective for the treatment of EB and that histamine …
Number of citations: 25 www.thieme-connect.com
SM Whitcup, R Bradford, J Lue, RM Schiffman… - Clinical …, 2004 - Elsevier
… Epinastine-treated patients reported significantly less ocular … were similar between the epinastine and levocahastine groups. … with SAC, ophthalmic epinastine instilled twice daily was …
Number of citations: 69 www.sciencedirect.com
A Sarashina, S Tatami, N Yamamura… - British journal of …, 2005 - Wiley Online Library
… Epinastine is prescribed for patients at a dose of 10–… epinastine in adult subjects and paediatric patients, and not only to identify the factors that affect the pharmacokinetics of epinastine, …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
FS Mah, LJ Rosenwasser, WD Townsend… - … medical research and …, 2007 - Taylor & Francis
… mean ocular itching scores versus epinastine 0.05%-treated … lower mean redness scores versus epinastine 0.05%-treated … as significantly more comfortable than epinastine 0.05% at 1 …
Number of citations: 34 www.tandfonline.com
BQ Lanier, I Finegold, P D'Arienzo… - … medical research and …, 2004 - Taylor & Francis
… Epinastine is indicated for the prevention of itching associated with allergic conjunctivitis. Objective: This study compared the clinical efficacy of olopatadine and epinastine … epinastine in …
Number of citations: 73 www.tandfonline.com
OA Saleh, AA El-Azzouny, AM Badawy… - Journal of liquid …, 2010 - Taylor & Francis
A simple, rapid, and validated method for separation and determination of epinastine hydrochloride was developed. Epinastine hydrochloride enantiomers was separated and …
Number of citations: 5 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.